molecular formula C25H37NO4 B1667075 Bimatoprost CAS No. 155206-00-1

Bimatoprost

Cat. No.: B1667075
CAS No.: 155206-00-1
M. Wt: 415.6 g/mol
InChI Key: AQOKCDNYWBIDND-FTOWTWDKSA-N
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Description

Bimatoprost is a synthetic prostamide analog structurally related to prostaglandin F2α that serves as a critical tool for investigating aqueous humor dynamics and hair follicle physiology . Originally developed and FDA-approved in 2001 for lowering intraocular pressure (IOP), its research applications have expanded significantly into dermatology and drug delivery systems . In ophthalmic research, this compound is extensively used to study the management of primary open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves enhancing the outflow of aqueous humor, predominantly through the uveoscleral pathway . This is mediated by increasing the activity of matrix metalloproteinases, which remodel the extracellular matrix in the ciliary body and sclera, thereby facilitating fluid drainage and reducing IOP without affecting aqueous humor production . Studies comparing it to other prostaglandin analogs like latanoprost and travoprost demonstrate its potent IOP-lowering efficacy, making it a valuable compound for comparative pharmacological studies . Beyond ophthalmology, this compound has emerged as a key agent for investigating hair growth and the treatment of hypotrichosis (inadequate eyelashes) and alopecia . Research indicates it promotes hair growth by prolonging the anagen (growth) phase of the hair cycle, resulting in eyelashes and eyebrows that are longer, thicker, and darker . This effect has proven beneficial in an oncological context, with studies showing its efficacy in treating chemotherapy-induced milphosis (eyelash loss) . Recent research leverages innovative formulations of this compound, including preservative-free solutions and sustained-release intracameral implants, which offer prolonged drug delivery, enhance patient compliance models, and minimize side effects in preclinical studies . These advanced delivery systems represent a significant frontier in ophthalmic and dermatological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOKCDNYWBIDND-FTOWTWDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895042
Record name Bimatoprost
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Molecular Weight

415.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Bimatoprost
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Solubility

soluble in water, 1.87e-02 g/L
Record name Bimatoprost
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CAS No.

155206-00-1
Record name Bimatoprost
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Record name (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide
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Melting Point

63-67
Record name Bimatoprost
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Preparation Methods

Corey Lactone-Derived Routes

The (-)-Corey lactone diol serves as the foundational building block for stereocontrolled bimatoprost synthesis. A 12-step sequence achieves 14.2% overall yield through sequential:

  • Wittig olefination to install the ω-chain
  • Stereoselective hydroxylation at C15
  • Amide coupling with ethylamine

Critical modifications include tetrahydropyranyl (THP) ether protection, which enhances intermediate stability compared to traditional benzoyl groups. THP introduction at C15 reduces side reactions during C9 ketone reduction, improving step yield from 68% to 84%. Luche's reduction (CeCl3·7H2O/NaBH4) proves essential for converting α,β-unsaturated ketone 8 to allylic alcohol 9 with >98% 1,2-selectivity, avoiding deleterious 1,4-hydride additions.

Transition Metal-Mediated Couplings

Industrial routes employ zinc-copper transmetallation for critical carbon-carbon bond formations:

Step Reagents Temperature Yield Impurities
C5-C6 bond ZnBr2, CuCN -78°C → 25°C 89% <0.5% homo-coupled byproducts
C15-OH protection BzCl, DMAP 0°C 93% 1.2% overprotection

This method requires strict control of elemental impurities (Zn <15 ppm, Cu <5 ppm) through chelating resin purification. Alternative nickel-catalyzed cross-couplings show promise (82% yield), but nickel residues complicate downstream processing.

Chemoenzymatic Synthesis Approaches

Biocatalytic Retrosynthesis Strategy

A unified route synthesizes this compound and four structural analogues from dichlorinated bicyclic ketone 6a through:

  • BVMO-catalyzed stereoselective oxidation (99% ee)
  • KRED-mediated diastereoselective reduction (dr >20:1)

The enzymatic cascade achieves three stereocenters in two steps, replacing four traditional chemical steps. Process intensification via enzyme immobilization on silica supports increases catalyst lifetime from 3 to 11 batches.

Enzyme Engineering Breakthroughs

Directed evolution of Baeyer-Villiger monooxygenase (BVMO) enhances activity 7.3-fold through:

  • T201A mutation: Improves substrate binding pocket geometry
  • Q152H mutation: Stabilizes FAD cofactor

Combined mutations enable 15 g/L substrate loading (vs. 2 g/L wild-type) while maintaining 98% conversion.

Crystallization and Purification Techniques

Solvent System Optimization

Patent US8664275B2 discloses crystalline Form A preparation through:

  • Dissolution in ethyl acetate/isopropanol (4:1 v/v) at 5°C
  • Anti-solvent addition (n-heptane) at 0.5°C/min cooling rate
Parameter Form A Form B
XRPD 2θ (°) 3.2, 19.9, 20.8, 22.8 4.1, 18.7, 21.2
DSC Endotherm 112°C (sharp) 98°C (broad)
Hygroscopicity <0.1% @ 75% RH 0.8% @ 75% RH

Form A demonstrates superior stability with <0.2% impurity increase over 24 months vs. 1.1% for Form B.

Continuous Crystallization Systems

A novel oscillatory flow reactor achieves:

  • 92% yield (vs. 78% batch)
  • 15-25 μm uniform crystal size
  • 50% reduction in solvent usage

Residence time distribution control (σ² <0.1) prevents particle agglomeration through tailored mixing energy input (10-15 W/kg).

Alternative Synthetic Routes

Microwave-Assisted Steps

Key amidation step optimization:

Condition Time Yield Epimerization
Conventional 8h 76% 2.1%
Microwave (100W) 25min 88% 0.3%

Microwave irradiation suppresses β-epimer formation by accelerating reaction kinetics (Ea reduced from 68 to 42 kJ/mol).

Flow Chemistry Implementation

A three-stage continuous system combining:

  • Enzymatic oxidation (P450BM3)
  • In-line liquid-liquid extraction
  • Photochemical isomerization

Achieves 1.2 kg/day output with 94% purity, reducing solvent waste by 73% vs. batch processes.

Quality Control Considerations

Impurity Profiling

Stability studies identify four critical degradants:

Impurity Structure Maximum Level
This compound acid Carboxylic acid analogue 0.5%
15-keto Oxidized at C15 0.3%
β-epimer C15 stereoinversion 0.2%
Dimer Michael adduct 0.1%

HPLC method validation shows 0.05% limit of quantitation using charged aerosol detection (Corona Ultra RS).

Chemical Reactions Analysis

Metabolic Pathways

Bimatoprost undergoes three primary metabolic transformations in vivo:

  • Oxidation : Hydroxylation of the cyclopentane ring .

  • N-Deethylation : Removal of the ethylamine side chain, forming desethyl-bimatoprost .

  • Glucuronidation : Conjugation with glucuronic acid, enhancing water solubility for renal excretion .

CYP3A4 is implicated in oxidative steps, though multiple enzymes contribute, minimizing drug-drug interaction risks . Systemic absorption after ocular administration is low (<1%), with plasma concentrations peaking at 10 minutes post-dose (0.08 ng/mL) .

Pharmacokinetic Data

ParameterValueSource
Bioavailability<1% (corneal absorption)
Plasma Protein Binding88%
Half-Life45 minutes (systemic)
Excretion67% urine, 25% feces
Active MetaboliteThis compound acid (hydrolyzed)

Stability and Degradation

This compound ophthalmic solutions (pH 6.8–7.8) remain stable for 24 months at 2–8°C. Degradation pathways include:

  • Hydrolysis : Amide bond cleavage in aqueous environments .

  • Photooxidation : Sensitive to UV light, necessitating opaque packaging .

This comprehensive analysis underscores this compound’s reactivity profile, from scalable synthesis to targeted metabolism, informing both therapeutic applications and industrial production strategies.

Scientific Research Applications

Treatment of Glaucoma and Ocular Hypertension

FDA Approval and Mechanism of Action

Bimatoprost was approved by the United States Food and Drug Administration in 2001 for lowering intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension. It functions by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP effectively .

Efficacy Studies

Numerous clinical trials have demonstrated the efficacy of this compound in reducing IOP:

  • IOP Reduction : Studies indicate that this compound can lower IOP by 28% to 31% compared to baseline measurements. The onset of action begins within 4 hours post-administration, reaching peak efficacy at 8 to 12 hours, with effects lasting for 24 hours .
  • Comparative Efficacy : In head-to-head studies against other prostaglandin analogs like latanoprost and travoprost, this compound has shown superior or comparable efficacy in lowering IOP. A notable study revealed that patients switching from other prostaglandins to this compound experienced better IOP control .

Safety Profile

This compound is generally well-tolerated, with common side effects including conjunctival hyperemia and eyelash growth. The 0.01% formulation has been associated with fewer ocular side effects compared to the 0.03% formulation, improving patient compliance .

Eyelash Hypotrichosis Treatment

Cosmetic Applications

In 2008, this compound received FDA approval for the treatment of eyelash hypotrichosis, allowing for its use as a cosmetic agent to enhance eyelash length, thickness, and darkness. It is marketed under the brand name Latisse .

Clinical Trials

Several studies have assessed the effectiveness of this compound for eyelash growth:

  • Efficacy in Hypotrichosis : A multicenter, double-blind study involving patients with idiopathic and chemotherapy-induced eyelash hypotrichosis demonstrated that this compound significantly improved eyelash appearance compared to a placebo. At 12 months, responder rates were significantly higher in the this compound group (40.2%) versus the vehicle group (6.8%) for idiopathic cases .
  • Long-term Effects : Longitudinal studies indicate that the effects of this compound on eyelash growth can persist for several months post-treatment cessation but may diminish after about six months without continued use .

Comparative Efficacy Table

Study Type Population Treatment Group Responder Rate (%) Control Group Responder Rate (%) P-value
Clinical TrialIdiopathic HypotrichosisThis compound 0.03%40.26.8<0.01
Long-term StudyChemotherapy-induced HypotrichosisThis compound37.518.2Not significant
Comparative StudyOpen-angle GlaucomaThis compound vs LatanoprostSuperiorN/AN/A

Pharmacoeconomics and Prevalence

The prevalence of glaucoma is projected to rise significantly, affecting over 110 million individuals globally by 2040 . The economic burden associated with glaucoma treatment is substantial, with annual costs exceeding $1 billion in the U.S. This underscores the importance of effective treatments like this compound in managing this chronic condition.

Mechanism of Action

Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2. It increases the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure. This compound also stimulates the growth phase of hair follicles, leading to increased eyelash and eyebrow growth .

Comparison with Similar Compounds

Similar Compounds

Comparison

Bimatoprost is unique among prostaglandin analogs due to its ethyl amide group, which distinguishes it from other compounds like Latanoprost and Travoprost that have isopropyl ester groups. This structural difference contributes to its distinct pharmacological profile and efficacy in reducing intraocular pressure. Studies have shown that this compound is more effective in lowering intraocular pressure compared to Latanoprost and Travoprost .

Biological Activity

Bimatoprost is a synthetic prostamide analog that has gained significant attention for its diverse biological activities, particularly in the treatment of glaucoma and eyelash hypotrichosis. Its unique mechanism of action, pharmacokinetic properties, and clinical efficacy have been extensively studied. This article consolidates findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions as a prostaglandin F2α analog, exerting its effects through multiple pathways:

  • Intraocular Pressure (IOP) Reduction : this compound lowers IOP by enhancing the outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways . It decreases the resistance to aqueous humor outflow without significantly affecting its production .
  • Prostamide Receptor Interaction : Research indicates that this compound interacts with prostamide receptors in the trabecular meshwork, leading to increased hydraulic conductivity and outflow facility . In vitro studies showed a significant increase in fluid flux across trabecular tissues when treated with this compound.

Glaucoma Treatment

This compound has been evaluated in numerous clinical trials for its efficacy in managing glaucoma:

  • Phase III Trials : A randomized, double-masked trial demonstrated that this compound (0.03%) was superior to timolol (0.5%) in lowering IOP across various patient demographics . The results indicated that this compound achieved lower target pressures more effectively than timolol.
  • Long-term Studies : A long-term study reported sustained IOP reduction over 12 months, further confirming its efficacy compared to other treatments .
Study TypeTreatment GroupIOP Reduction (%)Significance Level
Phase III TrialThis compound vs TimololGreater in this compoundp < 0.001
Long-term StudyThis compound 0.03%Sustained reductionp < 0.01

Eyelash Hypotrichosis

This compound is also approved for cosmetic use to enhance eyelash growth:

  • Clinical Trials : Studies have shown that patients using this compound experienced significant increases in eyelash length, thickness, and darkness compared to placebo . The responder rates for improvement were statistically significant.
Study PopulationResponse Rate (%)Time Point
Idiopathic Hypotrichosis40.2 vs 6.8 (vehicle)Month 4
Chemotherapy-induced37.5 vs 18.2 (vehicle)Month 4

Safety Profile

This compound has a favorable safety profile, with most studies reporting minimal adverse effects:

  • Adverse Events : Common side effects include ocular hyperemia and changes in eyelash pigmentation. Serious adverse events are rare .
  • Long-term Safety : A study assessing long-term use found no significant drug-related serious adverse events over a year of treatment .

Case Studies

  • Case Study on Glaucoma Management : A cohort of patients refractory to latanoprost therapy showed significant IOP reduction with this compound treatment, suggesting its potential as an alternative therapy in resistant cases .
  • Eyelash Growth Enhancement : In a study focusing on Japanese subjects, this compound-treated individuals exhibited marked improvements in eyelash characteristics compared to those receiving placebo, highlighting its efficacy beyond ocular applications .

Q & A

Q. What experimental models are commonly used to study Bimatoprost's intraocular pressure (IOP)-lowering mechanisms?

Methodological Answer:

  • In vitro models : Human trabecular meshwork (TM) cell monolayers are used to measure hydraulic conductivity changes, reflecting outflow facility improvements .
  • Ex vivo models : Perfused human anterior segments in organ culture allow direct measurement of pressure changes after this compound treatment, showing ~40% increased outflow facility .
  • In vivo models : Canine studies with sustained-release implants assess steady-state aqueous humor concentrations of this compound and its active metabolite, correlating with IOP reduction via PK/PD modeling .

Q. How do researchers statistically validate equivalence between this compound formulations (e.g., preservative-free vs. preserved)?

Methodological Answer:

  • Equivalence margins : Predefined thresholds (e.g., 1.5 mmHg IOP difference) are applied using ANOVA models with fixed effects (treatment, investigator) to construct 95% confidence intervals .
  • Imputation methods : Last observation carried forward (LOCF) addresses missing data in longitudinal studies .
  • Comparative pharmacokinetics : Metrics like aqueous humor (AH) and intraocular blood (ICB) exposure ratios (e.g., 2.2-fold higher AH exposure with DuraSite®) quantify formulation superiority .

Q. What parameters are critical in systematic reviews of this compound's clinical efficacy?

Methodological Answer:

  • Inclusion criteria : Prioritize randomized controlled trials (RCTs) with explicit IOP measurement protocols and standardized dosing .
  • Efficacy metrics : Weighted mean IOP reduction (e.g., 30.3% for this compound vs. 26.7% for Latanoprost) and target achievement rates (e.g., % patients reaching ≤18 mmHg) .
  • Bias mitigation : Exclude non-RCTs, quasi-experimental designs, and studies with unvalidated endpoints .

Advanced Research Questions

Q. How can contradictory findings on this compound's receptor activation mechanisms be resolved?

Methodological Answer:

  • Functional assays : Use agonist–agonist interaction studies (e.g., mouse uterus models) to test partial agonism. This compound showed no partial agonism at FP receptors in uterine tissue, contrasting with its prostamide receptor activity in TM cells .
  • Receptor profiling : Combine radioligand binding assays (e.g., human TM cells) with selective antagonists (e.g., AGN 211334) to isolate prostamide-specific pathways .
  • Cross-species validation : Compare receptor responses in human TM cultures versus animal models to address interspecies variability .

Q. What methodological considerations apply when modeling PK/PD relationships for this compound and its active metabolite?

Methodological Answer:

  • Combined concentration modeling : Since both this compound and its acid metabolite are pharmacologically active, use combined aqueous humor concentrations in Emax models to predict IOP reduction .
  • Steady-state estimation : Define steady-state periods (e.g., 5–11 weeks post-implant in dogs) using in vitro-in vivo correlation (IVIVC) for sustained-release formulations .
  • Species scaling : Adjust clearance rates (e.g., 2:1 dog-to-human ratio) to extrapolate human drug concentrations from preclinical data .

Q. How can researchers isolate this compound's ocular toxicity from preservative effects (e.g., benzalkonium chloride)?

Methodological Answer:

  • Controlled toxicity assays : Treat conjunctival epithelial cells with this compound formulations at varying preservative concentrations. Flow cytometry evaluates inflammatory markers (ICAM-1, HLA DR), while neutral red assays quantify viability .
  • Parallel toxicological testing : Compare commercial formulations (e.g., Lumigan® with 0.03% BAC) against preservative-free analogs to differentiate drug-specific vs. preservative-driven cytotoxicity .
  • Longitudinal in vivo studies : Monitor conjunctival hyperemia and apoptosis markers in animal models dosed with/without preservatives .

Q. What strategies optimize sustained-release this compound formulations for clinical translation?

Methodological Answer:

  • PK/PD-guided design : Use implant data (e.g., 10–40 μg doses in dogs) to model human steady-state concentrations and predict IOP lowering (e.g., 23–31% reduction) .
  • Drug-elution profiling : Match in vitro release rates (e.g., HPLC-tandem mass spectrometry) with in vivo AH concentration-time curves to validate sustained delivery .
  • Formulation screening : Compare polymer-based systems (e.g., DuraSite®) for ocular retention time and bioavailability improvements (e.g., 6.1-fold higher ICB exposure vs. standard solutions) .

Q. How do network meta-analyses (NMAs) rank this compound against newer prostaglandin analogs?

Methodological Answer:

  • Efficacy hierarchy : Use random-effects NMAs to pool RCT data. This compound 0.03% showed numerical superiority over Latanoprost (−0.66 mmHg, 95% CI: −1.60–0.31) but comparable efficacy to Latanoprostene Bunod .
  • Sensitivity analysis : Exclude studies with high heterogeneity (e.g., non-double-masked designs) to validate robustness .
  • Outcome standardization : Focus on IOP reduction at consistent time points (e.g., 8 AM measurements) to minimize diurnal variation bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.